N-(3-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a methyl group at the 4th position and a pyrazine ring at the 5th position. The thioether linkage (-S-) connects the triazole moiety to an acetamide group, which is further substituted with a 3-fluorophenyl ring. Its structural complexity, including electron-withdrawing fluorine and nitrogen-rich heterocycles, suggests possible roles in ligand-receptor interactions and metabolic stability.
Properties
Molecular Formula |
C15H13FN6OS |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H13FN6OS/c1-22-14(12-8-17-5-6-18-12)20-21-15(22)24-9-13(23)19-11-4-2-3-10(16)7-11/h2-8H,9H2,1H3,(H,19,23) |
InChI Key |
VPAZEEZSZLFXQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=NC=CN=C3 |
Origin of Product |
United States |
Biological Activity
N-(3-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two main components:
- 3-Fluorophenyl group : This moiety is known for enhancing the lipophilicity and bioavailability of pharmaceutical compounds.
- 4-Methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl sulfanyl : This triazole derivative is associated with various biological activities, including antifungal and antibacterial properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : Triazole derivatives often act as enzyme inhibitors. In particular, they can inhibit cytochrome P450 enzymes involved in drug metabolism and fungal ergosterol biosynthesis.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. The presence of the pyrazine ring enhances its efficacy against bacterial strains.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antifungal Activity
This compound has shown promising antifungal activity against species such as Candida albicans and Aspergillus fumigatus. The mechanism involves disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis.
Antibacterial Activity
The compound exhibits broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, likely through interference with bacterial cell wall synthesis.
Analgesic Properties
Some studies suggest that triazole derivatives may possess analgesic properties. The exact mechanism remains unclear but may involve modulation of pain pathways through central nervous system interactions.
Research Findings and Case Studies
Several research articles have documented the biological activities of triazole compounds similar to this compound:
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 343.4 g/mol. Its structure includes a triazole ring, which is known for its biological activity, particularly against various pathogens and in cancer treatment. The presence of the fluorine atom and the sulfur moiety contributes to its unique properties that enhance its biological efficacy.
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds containing triazole structures. For instance, derivatives of triazole have shown significant antifungal activity against strains of Candida and Geotrichum, with some compounds exhibiting greater efficacy than standard treatments like fluconazole . The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Properties
N-(3-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been investigated for its anticancer properties. Studies indicate that similar triazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting cell cycle progression . The compound's ability to interact with specific cellular targets makes it a candidate for further development as an anticancer agent.
Antimalarial Potential
The compound's structural analogs have been explored for their antimalarial activity. Research has shown that triazole-based sulfonamides can act as inhibitors of dihydropteroate synthase, an enzyme critical for folate biosynthesis in malaria parasites . This suggests that this compound may exhibit similar properties worth investigating.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups to enhance biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy and minimizing toxicity. Studies have demonstrated that modifications at specific positions on the triazole or phenyl rings can significantly alter biological outcomes .
Case Studies
Several case studies have documented the effectiveness of triazole derivatives in clinical settings:
- Antifungal Efficacy : A study demonstrated that certain triazole derivatives exhibited MIC values ≤ 25 µg/mL against Candida albicans, indicating strong antifungal potential compared to traditional agents .
- Cancer Treatment : Experimental data showed that triazole-containing compounds achieved significant growth inhibition in multiple cancer cell lines, suggesting their potential role as chemotherapeutic agents .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Biochemical Insights
- Orco Modulation : VUAA-1 and OLC-12 are benchmark Orco agonists, whereas OLC-15 (N-(4-butylphenyl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide) acts as an antagonist . The target compound’s pyrazine ring may reduce agonist potency compared to pyridine-containing analogues due to altered hydrogen bonding .
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring exhibit enhanced antimicrobial effects. For example, KA3 (N-substituted aryl-2-{[4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl}acetamide) showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus .
- Anti-Exudative Activity: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated 60–70% inhibition of inflammation in rat models, comparable to diclofenac sodium .
Preparation Methods
Hydrazide Intermediate Synthesis
Cyclization to Triazole
-
React the oxadiazole-thiol with hydrazine hydrate in ethanol (12–24 hours, reflux) to yield 4-amino-5-pyrazin-2-yl-4H-1,2,4-triazole-3-thiol.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1.1 | Ethanol, reflux, 9h | 85–90% |
| 1.2 | CS₂, Et₃N, reflux | 75–80% |
| 1.3 | Hydrazine hydrate, ethanol, 12h | 70–75% |
Sulfanyl Acetamide Functionalization
The sulfanyl group is introduced via nucleophilic substitution:
Thioether Formation
-
React 4-amino-5-pyrazin-2-yl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in dry dioxane under basic conditions (e.g., K₂CO₃).
-
Example:
.
N-Alkylation for Methyl Substituent
-
Introduce the methyl group at the triazole N4 position using methyl iodide (CH₃I) in DMF with NaH as a base.
Optimization Note :
Fluorophenyl Acetamide Coupling
The N-(3-fluorophenyl)acetamide moiety is attached via amide bond formation:
Acetylation of 3-Fluoroaniline
-
React 3-fluoroaniline with chloroacetyl chloride in dichloromethane (DCM) and triethylamine to form N-(3-fluorophenyl)chloroacetamide.
Thiol-Epoxide Coupling (Alternative Route)
-
Condense the triazole-thiol with N-(3-fluorophenyl)chloroacetamide in acetonitrile (reflux, 8h) using K₂CO₃ as a base.
Yield Comparison :
| Method | Solvent | Base | Yield |
|---|---|---|---|
| Direct alkylation | Dry dioxane | K₂CO₃ | 72% |
| Thiol-epoxide | Acetonitrile | K₂CO₃ | 68% |
Purification and Characterization
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use polar aprotic solvents (DMF, DMSO) |
| Side reactions during N-alkylation | Controlled addition of CH₃I at 0°C |
| Hydrolysis of sulfanyl group | Avoid aqueous workup; use anhydrous conditions |
Scalability and Industrial Feasibility
-
Batch Size : Lab-scale syntheses report 50–100 mg yields; scaling to 1 kg requires optimized heat transfer.
-
Cost Drivers : Pyrazine-2-carbohydrazide (~$120/g) and 3-fluoroaniline (~$80/g).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High purity, reproducible | Long reaction times (24h) |
| Thiol-epoxide coupling | Mild conditions | Lower yields (65–70%) |
| Direct alkylation | Faster (8h) | Requires anhydrous solvents |
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-(3-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with high purity?
- Methodology :
- Triazole Ring Formation : Cyclization of hydrazine derivatives with nitriles under acidic/basic conditions (e.g., pyridine/zeolite catalysis at 150°C for 5 hours) .
- Sulfanyl Group Introduction : Reaction of the triazole intermediate with thiols (e.g., α-chloroacetamide derivatives) in alkaline media (KOH/ethanol) .
- Purification : Use of recrystallization (ethanol/ice-HCl mixture) and chromatography (silica gel, DCM:MeOH gradients) to achieve >95% purity .
- Key Optimization Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 120–150°C | Higher yields but risk of decomposition >160°C |
| Solvent | Ethanol/Pyridine | Polar aprotic solvents enhance nucleophilic substitution |
| Catalyst | Zeolite (Y-H) | Improves regioselectivity in cyclization |
Q. Which analytical techniques are essential for structural validation and purity assessment of this compound?
- Primary Techniques :
- NMR Spectroscopy : Assign peaks for fluorophenyl (δ 7.2–7.5 ppm), pyrazine (δ 8.5–9.0 ppm), and sulfanyl-acetamide (δ 3.8–4.2 ppm) .
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min; retention time ~8.2 min (purity >98%) .
- Advanced Methods :
- X-ray Crystallography (SHELX) : Resolves triazole-pyrazine dihedral angles (critical for SAR studies) .
- HRMS : Confirms molecular ion [M+H]+ at m/z 413.08 (calculated 413.09) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., variable IC50 values)?
- Approach :
- Structural Variants : Synthesize analogs with substitutions at the pyrazine (e.g., pyridinyl vs. thiophene) or fluorophenyl (e.g., chloro/methoxy) positions to isolate activity drivers .
- Assay Standardization : Compare activity under uniform conditions (e.g., MTT assay, 48h incubation, 10% FBS) to minimize protocol-induced variability .
- Case Study :
- A 2025 study found that replacing pyrazine with pyridin-3-yl increased antifungal activity (MIC 2 µg/mL vs. 8 µg/mL) but reduced solubility .
Q. What strategies are recommended for probing the mechanism of action of this compound in anticancer studies?
- Methodological Framework :
Target Identification : Use affinity chromatography (immobilized compound + cell lysate) to isolate binding proteins (e.g., kinases, tubulin) .
Cellular Pathway Analysis : RNA-seq after 24h treatment to identify dysregulated pathways (e.g., apoptosis: BAX/BCL2 ratio >3-fold) .
Molecular Dynamics (MD) : Simulate interactions with EGFR (PDB: 1M17) to validate triazole-sulfanyl binding to ATP pockets .
- Key Finding :
- The sulfanyl group forms a hydrogen bond with EGFR Thr790 (distance 2.1 Å), explaining activity against resistant strains .
Q. How can researchers address challenges in regioselectivity during triazole derivatization?
- Solutions :
- Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO2) on the triazole to favor substitution at the 3-position .
- Microwave Synthesis : Reduces side reactions (e.g., 80% yield vs. 60% conventional heating) by accelerating kinetics .
- Data Contradiction Analysis :
- A 2024 study reported 5-substitution dominance, but using zeolite catalysts shifted selectivity to 4-position (NMR: 4-substituted isomer 85%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
